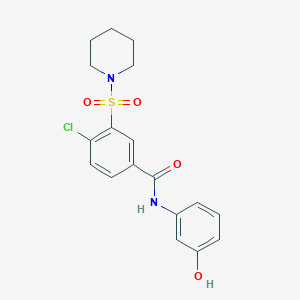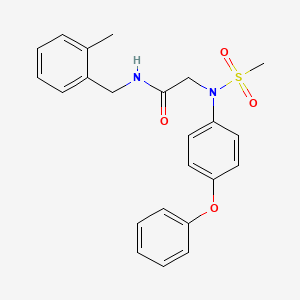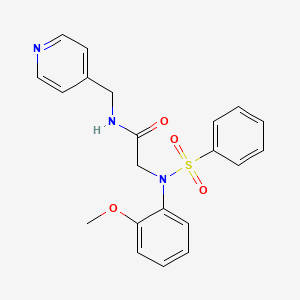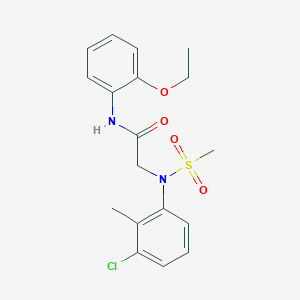
4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
説明
4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
作用機序
4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways involved in the immune response. Janus kinases are involved in the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting the activity of Janus kinases, 4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have significant biochemical and physiological effects on the immune system. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It can also prevent the activation of immune cells such as T cells and B cells, thereby reducing inflammation and tissue damage. In addition, 4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is its specificity for Janus kinases, which makes it a valuable tool for studying the role of these enzymes in the immune response. It can also be used to investigate the potential therapeutic applications of Janus kinase inhibitors in various autoimmune diseases. However, one of the limitations of 4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide and Janus kinase inhibitors. One area of interest is the development of more potent and selective Janus kinase inhibitors that can be used to treat a wider range of autoimmune diseases. Another area of interest is the investigation of the long-term effects of Janus kinase inhibition on the immune system and the potential risks associated with prolonged use of these inhibitors. Finally, there is a need for further research on the mechanisms underlying the anti-inflammatory effects of Janus kinase inhibitors, which could lead to the development of new therapeutic strategies for autoimmune diseases.
科学的研究の応用
4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which play a crucial role in the signaling pathways involved in the immune response. By inhibiting the activity of Janus kinases, 4-chloro-N-(3-hydroxyphenyl)-3-(1-piperidinylsulfonyl)benzamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, thereby reducing inflammation and tissue damage.
特性
IUPAC Name |
4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-8-7-13(18(23)20-14-5-4-6-15(22)12-14)11-17(16)26(24,25)21-9-2-1-3-10-21/h4-8,11-12,22H,1-3,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOSTNHJXTUOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B3569504.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3569513.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3569522.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B3569527.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3569531.png)
![N-(4-bromophenyl)-3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3569542.png)

![phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3569564.png)
![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)
![2-[(2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569570.png)

![4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3569591.png)